N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an acetamide moiety linked to a triazolo[4,3-a]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the triazolo[4,3-a]pyrimidin-2-one core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-fluorophenyl)benzamide
Cyclopentanecarboxamide, N-(4-fluorophenyl)-
Cyclohexanecarboxamide, N-(4-fluorophenyl)-
N-(4-fluorophenyl)acetamide
Uniqueness: N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide stands out due to its unique triazolo[4,3-a]pyrimidin-2-one core, which is not commonly found in other similar compounds. This structural feature contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c14-9-2-4-10(5-3-9)16-11(20)8-19-13(21)18-7-1-6-15-12(18)17-19/h1-7H,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDLKZFDKEYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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